![molecular formula C22H32F3N3O4 B12636147 Tert-butyl 2-[3-methoxypropyl-(2,2,2-trifluoroacetyl)amino]-4-(4-methylpiperazin-1-yl)benzoate](/img/structure/B12636147.png)
Tert-butyl 2-[3-methoxypropyl-(2,2,2-trifluoroacetyl)amino]-4-(4-methylpiperazin-1-yl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 2-[3-methoxypropyl-(2,2,2-trifluoroacetyl)amino]-4-(4-methylpiperazin-1-yl)benzoate is a complex organic compound with a variety of potential applications in scientific research. This compound features a tert-butyl ester group, a methoxypropyl group, a trifluoroacetyl group, and a methylpiperazinyl group, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-[3-methoxypropyl-(2,2,2-trifluoroacetyl)amino]-4-(4-methylpiperazin-1-yl)benzoate typically involves multiple steps:
Formation of the benzoate core: This step involves the reaction of a suitable benzoic acid derivative with tert-butyl alcohol in the presence of an acid catalyst to form the tert-butyl ester.
Introduction of the methoxypropyl group: This can be achieved through a nucleophilic substitution reaction where a suitable leaving group on the benzoate core is replaced by the methoxypropyl group.
Addition of the trifluoroacetyl group: This step involves the reaction of the intermediate compound with trifluoroacetic anhydride in the presence of a base to introduce the trifluoroacetyl group.
Incorporation of the methylpiperazinyl group: This final step involves the reaction of the intermediate compound with 4-methylpiperazine under suitable conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of reagents.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 2-[3-methoxypropyl-(2,2,2-trifluoroacetyl)amino]-4-(4-methylpiperazin-1-yl)benzoate can undergo various types of chemical reactions, including:
Oxidation: The methoxypropyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The trifluoroacetyl group can be reduced to form the corresponding alcohol.
Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include amines, alcohols, and thiols.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted benzoates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Tert-butyl 2-[3-methoxypropyl-(2,2,2-trifluoroacetyl)amino]-4-(4-methylpiperazin-1-yl)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of tert-butyl 2-[3-methoxypropyl-(2,2,2-trifluoroacetyl)amino]-4-(4-methylpiperazin-1-yl)benzoate involves its interaction with specific molecular targets and pathways. The trifluoroacetyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. The piperazinyl group can interact with receptors or enzymes, potentially modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
Tert-butyl 2-amino-4-(4-methylpiperazin-1-yl)benzoate: Similar structure but lacks the methoxypropyl and trifluoroacetyl groups.
Tert-butyl 3-(2-(2-hydroxyethoxy)ethoxy)propanoate: Similar ester group but different side chains.
Uniqueness
Tert-butyl 2-[3-methoxypropyl-(2,2,2-trifluoroacetyl)amino]-4-(4-methylpiperazin-1-yl)benzoate is unique due to its combination of functional groups, which provide a wide range of reactivity and potential applications. The presence of the trifluoroacetyl group, in particular, adds significant electrophilic character, making it useful in various chemical and biological contexts.
Propiedades
Fórmula molecular |
C22H32F3N3O4 |
|---|---|
Peso molecular |
459.5 g/mol |
Nombre IUPAC |
tert-butyl 2-[3-methoxypropyl-(2,2,2-trifluoroacetyl)amino]-4-(4-methylpiperazin-1-yl)benzoate |
InChI |
InChI=1S/C22H32F3N3O4/c1-21(2,3)32-19(29)17-8-7-16(27-12-10-26(4)11-13-27)15-18(17)28(9-6-14-31-5)20(30)22(23,24)25/h7-8,15H,6,9-14H2,1-5H3 |
Clave InChI |
OFJAHIHBQRBWTN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)C1=C(C=C(C=C1)N2CCN(CC2)C)N(CCCOC)C(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


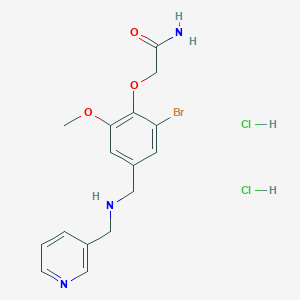
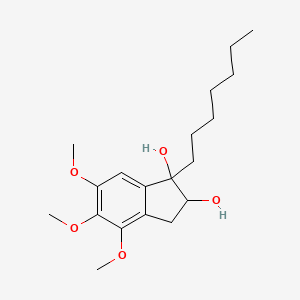

![1-{4-[2-(Pyridin-2-yl)ethenyl]phenyl}ethan-1-one](/img/structure/B12636078.png)
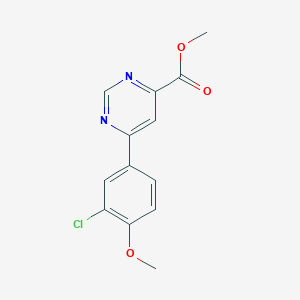
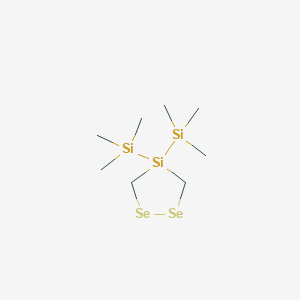
![5-[(4-Chlorophenyl)methoxy]-2-methylbenzoic acid](/img/structure/B12636095.png)
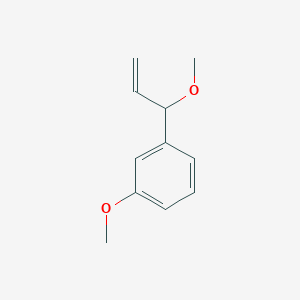
![1-Phenyl-2-[2-(thiophen-2-yl)-1,3-oxazol-5-yl]ethan-1-one](/img/structure/B12636119.png)


![1-Phenyl-3-({2-[(propan-2-yl)sulfanyl]ethyl}amino)but-2-en-1-one](/img/structure/B12636141.png)

![1H-Pyrazole-3-carboxamide, 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-N-[2-(dimethylamino)-2-methyl-1-oxopropyl]-4-methyl-](/img/structure/B12636146.png)
